![molecular formula C5H4N4O B2983757 [1,2,4]Triazolo[4,3-b]pyridazin-6-ol CAS No. 65148-48-3](/img/structure/B2983757.png)
[1,2,4]Triazolo[4,3-b]pyridazin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1,2,4]Triazolo[4,3-b]pyridazin-6-amine” is a compound with the CAS Number: 19195-46-1 . It has a molecular weight of 135.13 . The compound is solid in physical form .
Molecular Structure Analysis
The Inchi Code for “[1,2,4]Triazolo[4,3-b]pyridazin-6-amine” is 1S/C5H5N5/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H, (H2,6,9) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“[1,2,4]Triazolo[4,3-b]pyridazin-6-amine” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8C .Applications De Recherche Scientifique
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives have shown promising antibacterial activity. A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their antibacterial activity. Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Antitumor Activity
Some 6-alkoxy-3-aryl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives have demonstrated potent antiproliferative activities against A549, Bewo, and MCF-7 cells .
Antidiabetic Activity
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .
Anti-platelet Aggregation
Triazolo[4,3-a]pyrazine derivatives have also been found to have anti-platelet aggregation properties .
Antifungal Activity
These compounds have shown antifungal properties, making them useful in the treatment of various fungal infections .
Antimalarial Activity
Triazolo[4,3-a]pyrazine derivatives have demonstrated antimalarial properties, which could be beneficial in the development of new treatments for malaria .
Anti-tubercular Activity
These compounds have also shown anti-tubercular properties, which could be useful in the fight against tuberculosis .
Anticonvulsant Properties
Triazolo[4,3-a]pyrazine derivatives have been found to have anticonvulsant properties, which could be beneficial in the treatment of conditions such as epilepsy .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have shown potential as antibacterial agents , anticonvulsant agents , and antitubulin agents . These targets play crucial roles in bacterial growth, neuronal signaling, and cell division, respectively.
Mode of Action
Based on its structural similarity to other triazolopyridazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to bacterial growth, neuronal signaling, and cell division .
Result of Action
Similar compounds have shown potential as antibacterial agents , anticonvulsant agents , and antitubulin agents , suggesting that [1,2,4]Triazolo[4,3-b]pyridazin-6-ol may have similar effects.
Propriétés
IUPAC Name |
5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-2-1-4-7-6-3-9(4)8-5/h1-3H,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGXFPTUGULLJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942733 |
Source
|
Record name | [1,2,4]Triazolo[4,3-b]pyridazin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20552-63-0 |
Source
|
Record name | [1,2,4]Triazolo[4,3-b]pyridazin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.